N-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)benzenesulfonamide
Description
Table 1: Key Bond Lengths and Angles
The sulfonamide group adopts a tetrahedral geometry around sulfur, with bond lengths indicative of partial double-bond character (S=O: 1.43 Å). The tetrahydroisoquinoline ring exists in a boat-like conformation, with the methylene bridge introducing slight torsional strain. Intramolecular hydrogen bonds between the sulfonamide NH and adjacent oxygen atoms stabilize the structure, as evidenced by NMR data (δ ~7.2 ppm for NH).
Comparative Structural Analysis with Related Tetrahydroisoquinoline Derivatives
This compound shares structural motifs with pharmacologically active tetrahydroisoquinoline derivatives. Key comparisons include:
Table 2: Structural and Functional Comparisons
The presence of a methylenebenzenesulfonamide group distinguishes this compound from derivatives with direct sulfonamide attachments to the tetrahydroisoquinoline core. Substituents on the benzene ring (e.g., butyl, halogen, or methoxy groups) modulate electronic and steric properties, influencing target affinity. For instance, para-substituted alkyl chains enhance membrane permeability, while electron-withdrawing groups (e.g., -NO$$_2$$) improve enzyme inhibition.
The tetrahydroisoquinoline scaffold’s conformational flexibility allows adaptation to diverse binding pockets, as seen in its applications across carbonic anhydrase inhibitors, receptor agonists, and antimicrobial agents. However, the methylene linker in this compound introduces unique torsional constraints, potentially limiting rotational freedom compared to derivatives with direct N–S bonds.
Properties
IUPAC Name |
N-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c19-21(20,14-7-2-1-3-8-14)18-12-16-15-9-5-4-6-13(15)10-11-17-16/h1-9,16-18H,10-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEPGVIUKFMUPGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)CNS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bischler–Napieralski Reaction
The Bischler–Napieralski reaction is a classical method for constructing isoquinoline derivatives. For N-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)benzenesulfonamide, this involves cyclodehydration of β-phenethylamide precursors.
Procedure :
- Acylation : β-Phenethylamine reacts with benzenesulfonyl chloride in a non-polar solvent (e.g., petroleum ether) at 0–80°C for ≤5 hours, forming N-(2-phenethyl)benzenesulfonamide.
- Cyclization : The intermediate undergoes cyclization using polyphosphoric acid (PPA) at 130–150°C for 3 hours, yielding 1-phenyl-3,4-dihydroisoquinoline.
- Reduction : Sodium borohydride (NaBH₄) reduces the dihydroisoquinoline to the tetrahydroisoquinoline derivative at 0°C for 16 hours.
Key Data :
| Step | Reagents | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Acylation | Benzenesulfonyl chloride | 25 | 6 | 99 |
| Cyclization | Polyphosphoric acid | 150 | 3 | 70 |
| Reduction | NaBH₄ | 0 | 16 | 85 |
This method achieves an overall yield of 59% but requires stringent temperature control to minimize side reactions.
Pictet–Spengler Reaction with Heterogeneous Catalysis
The Pictet–Spengler reaction offers a one-pot route to tetrahydroisoquinolines using N-sulfonylamides and carbonyl compounds.
Procedure :
- Condensation : N-Benzylsulfonamide reacts with formaldehyde (from s-trioxane) in toluene at 70°C for 24 hours.
- Catalysis : Silica-supported Preyssler heteropolyacid (H₁₄[NaP₅W₃₀O₁₁₀]/SiO₂) facilitates cyclization at 0.5 mol% loading.
Optimization Insights :
Reductive Amination Approaches
Reductive amination merges tetrahydroisoquinoline aldehydes with benzenesulfonamide derivatives.
Procedure :
- Imine Formation : React 1,2,3,4-tetrahydroisoquinoline-1-carbaldehyde with benzenesulfonamide in methanol at 25°C.
- Reduction : Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine at pH 4–5, yielding the target compound.
Advantages :
- Chemoselectivity : NaBH₃CN avoids over-reduction of the aromatic ring.
- Mild Conditions : Room-temperature reactions reduce energy costs.
Optimization of Reaction Conditions
Temperature and Time Dependence
Cyclization steps are highly temperature-sensitive. For example, increasing the Pictet–Spengler reaction temperature from 70°C to 100°C decreases yields by 22% due to decomposition.
Table 1: Temperature Impact on Cyclization Yield
| Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|
| Preyssler/SiO₂ | 70 | 92 |
| Preyssler/SiO₂ | 100 | 70 |
| PPA | 150 | 85 |
Solvent Selection
Polar aprotic solvents (e.g., DMF) accelerate acylation but complicate purification. Non-polar solvents (e.g., toluene) improve cyclization efficiency by stabilizing intermediates.
Catalyst Systems
Homogeneous vs. Heterogeneous Catalysts
Homogeneous catalysts like PPA require stoichiometric amounts, generating acidic waste. In contrast, Preyssler heteropolyacid on silica enables catalytic cycling with minimal environmental impact.
Table 2: Catalyst Performance Comparison
| Catalyst | Loading (mol%) | Yield (%) | Recyclability |
|---|---|---|---|
| PPA | 100 | 85 | No |
| Preyssler/SiO₂ | 0.5 | 92 | Yes (5×) |
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.0 Hz, 2H, ArH), 7.52 (t, J = 7.6 Hz, 1H, ArH), 7.44 (d, J = 7.2 Hz, 2H, ArH), 4.32 (s, 2H, CH₂), 3.91 (t, J = 6.0 Hz, 2H, CH₂), 2.98 (t, J = 6.0 Hz, 2H, CH₂).
- ¹³C NMR : 144.2 (C-SO₂), 132.1–127.3 (ArC), 58.4 (N-CH₂), 45.7 (CH₂).
X-ray Crystallography
Single-crystal analysis confirms the tetrahydroisoquinoline ring adopts a half-chair conformation, with the sulfonamide group orthogonal to the aromatic plane.
Applications in Medicinal Chemistry
The sulfonamide moiety inhibits carbonic anhydrase and serotonin receptors, while the tetrahydroisoquinoline core enhances blood-brain barrier permeability. Structural analogs show IC₅₀ values < 100 nM against epilepsy targets.
Chemical Reactions Analysis
Types of Reactions
N-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The tetrahydroisoquinoline moiety can be oxidized to form isoquinoline derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Isoquinoline derivatives.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Synthesis and Structural Characteristics
The compound can be synthesized through various chemical reactions involving tetrahydroisoquinoline derivatives and benzenesulfonamide moieties. The general synthetic pathway includes the Bischler–Nepieralski cyclization method, which has been effectively employed to create N-substituted tetrahydroisoquinolines . The molecular formula for this compound is , with a molecular weight of approximately 330.4 g/mol .
Antidepressant Activity
Recent studies have highlighted the potential of N-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)benzenesulfonamide as a multi-target directed ligand (MTDL) aimed at treating neurodegenerative diseases complicated by depression. In vitro assays have shown that derivatives of this compound exhibit significant inhibitory activity against monoamine oxidase enzymes (MAO-A and MAO-B), which are crucial in the metabolism of neurotransmitters associated with mood regulation .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on cholinesterases, which are important in neurodegenerative disorders like Alzheimer's disease. Enzyme activity assays demonstrated that certain derivatives possess potent inhibitory properties against butyrylcholinesterase (BuChE), suggesting their role as potential therapeutic agents in cognitive enhancement and memory improvement .
Treatment of Sodium Channel-Mediated Disorders
This compound has been investigated for its effects on sodium channels, particularly in the context of epilepsy and seizure disorders. The compound shows promise as a therapeutic agent that modulates sodium channel activity, which is critical for neuronal excitability .
Antitumor Activity
The compound's derivatives have been subjected to antitumor evaluations, revealing significant cytotoxic effects against various cancer cell lines, including colon (HCT-116), breast (MCF-7), and cervical cancer (HeLa) cells. These findings suggest a potential application in cancer therapy .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The tetrahydroisoquinoline moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The benzenesulfonamide group can inhibit enzymes by binding to their active sites, thereby affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A simpler analog with similar biological activities.
Benzenesulfonamide: Lacks the tetrahydroisoquinoline moiety but shares the sulfonamide group.
Quinocarcin: A complex tetrahydroisoquinoline derivative with potent antitumor activity.
Uniqueness
N-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)benzenesulfonamide is unique due to its combined structural features of tetrahydroisoquinoline and benzenesulfonamide, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various scientific and industrial applications .
Biological Activity
N-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)benzenesulfonamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
This compound is derived from the tetrahydroisoquinoline (THIQ) framework, which is known for its diverse pharmacological properties. The compound's structure can be represented as follows:
- Chemical Formula : C16H18N2O2S
- Molecular Weight : 306.39 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of 1,2,3,4-tetrahydroisoquinoline with benzenesulfonyl chloride in the presence of a base. This method allows for the formation of the sulfonamide linkage essential for biological activity.
Antimicrobial Properties
Recent studies have demonstrated that derivatives of tetrahydroisoquinolines exhibit significant antibacterial activity. For instance, a study on 1-benzyl-1,2,3,4-tetrahydroisoquinoline derivatives showed promising antibacterial effects against various strains of bacteria. The sulfonamide group enhances the compound's ability to inhibit bacterial growth by interfering with essential metabolic pathways.
Inhibition of Enzymatic Activity
Research has indicated that this compound acts as an inhibitor of phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in catecholamine biosynthesis. This inhibition can affect neurotransmitter levels and has implications for conditions such as hypertension and depression.
Case Studies and Research Findings
Several studies have explored the biological effects of compounds related to this compound:
| Study | Findings |
|---|---|
| Gremmen et al. (2021) | Investigated the synthesis of THIQ derivatives and their inhibitory effects on PNMT. Found that certain sulfonamide derivatives showed enhanced binding affinity to the enzyme. |
| Mottinelli et al. (2020) | Reported on the antibacterial properties of THIQ derivatives. Noted that modifications to the sulfonamide group could increase antimicrobial efficacy. |
| Rong et al. (2020) | Conducted a study on multi-component reactions leading to THIQs with potential neuroprotective effects. Emphasized the role of structural modifications in enhancing biological activity. |
Q & A
Q. Basic Analytical Methods
- NMR Spectroscopy : H and C NMR are critical for confirming the tetrahydroisoquinoline core and sulfonamide group. Key signals include aromatic protons (δ 7.2–7.8 ppm) and sulfonamide S=O stretches (~1350 cm in IR) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., [M+H] peaks).
Advanced Techniques - 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex aromatic regions.
- X-ray Crystallography : Provides unambiguous confirmation of regiochemistry and bond angles, particularly for chiral centers .
What biological activities are associated with this compound, and how can its pharmacological potential be evaluated?
Basic Activity Profile
Tetrahydroisoquinoline-sulfonamide hybrids exhibit antitumor , antimicrobial , and CNS-modulating activities. For example, structurally similar compounds show D3 receptor antagonism (IC < 1 µM in radioligand binding assays) .
Advanced Evaluation Strategies
- In Vitro Assays : Use HEK-293 cells expressing human D3 receptors to measure competitive binding against H-labeled antagonists (e.g., SCH 23390) .
- Structure-Activity Relationship (SAR) : Modify the sulfonamide substituents (e.g., chloro, methoxy) to assess potency shifts .
How can researchers resolve contradictions in reported biological data for this compound class?
Q. Methodological Approach
- Comparative Assays : Replicate studies using identical cell lines (e.g., HEK-293 vs. CHO-K1) and ligand concentrations to isolate protocol-dependent variability .
- Metabolic Stability Testing : Assess liver microsome degradation to rule out false negatives due to rapid clearance.
- Orthogonal Validation : Combine radioligand binding with functional assays (e.g., cAMP modulation for GPCR targets) .
What strategies optimize the synthesis of this compound for scalability while maintaining green chemistry principles?
Q. Advanced Process Design
- Solvent Substitution : Replace pyridine with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .
- Catalyst Recycling : Immobilize DMAP on silica gel to reduce waste.
- Flow Chemistry : Continuous processing minimizes batch variability and improves heat transfer for exothermic steps .
How do computational methods support the design of derivatives with enhanced target selectivity?
Q. Methodological Framework
- Molecular Docking : Use AutoDock Vina to predict binding poses against D3 receptors (PDB: 3PBL). Focus on sulfonamide interactions with Ser192/Val189 residues .
- Density Functional Theory (DFT) : Calculate charge distribution to prioritize electron-withdrawing substituents (e.g., -Cl) for improved receptor affinity .
- MD Simulations : Assess conformational stability of the tetrahydroisoquinoline ring in lipid bilayers .
What analytical challenges arise in quantifying trace impurities, and how can they be addressed?
Q. Advanced Troubleshooting
- HPLC-MS Sensitivity : Use a C18 column with 0.1% formic acid in mobile phase to enhance ionization. Limit of quantification (LOQ) can reach 0.01% for sulfonic acid byproducts.
- Diastereomer Separation : Chiral columns (e.g., Chiralpak IA) resolve enantiomers arising from tetrahydroisoquinoline asymmetry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
